molecular formula C23H24N2O5 B4001908 Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4001908
M. Wt: 408.4 g/mol
InChI Key: CCFOEIPSRZHPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features:

  • A benzyl ester at the 5-position.
  • A 3-methoxy-4-(prop-2-en-1-yloxy)phenyl substituent at the 4-position.
  • A methyl group at the 6-position.
  • A 2-oxo group at the 2-position.

This compound belongs to a class of molecules with diverse pharmacological activities, including enzyme inhibition and antioxidant properties. Its structural uniqueness lies in the allyloxy (prop-2-en-1-yloxy) group, which may influence reactivity and bioactivity compared to analogs.

Properties

IUPAC Name

benzyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-12-29-18-11-10-17(13-19(18)28-3)21-20(15(2)24-23(27)25-21)22(26)30-14-16-8-6-5-7-9-16/h4-11,13,21H,1,12,14H2,2-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFOEIPSRZHPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group with benzyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Ester Group Modifications

  • Benzyl vs. Ethyl esters (e.g., in ) are more hydrolytically stable than benzyl esters under physiological conditions.

Phenyl Substituent Variations

  • Allyloxy (Prop-2-en-1-yloxy) vs.
  • Benzyloxy vs.

Pyrimidine Core Modifications

  • 2-Oxo vs. 2-Thioxo : Thioxo derivatives (e.g., ) exhibit altered hydrogen-bonding patterns and increased acidity at N3, which may enhance interactions with biological targets .

Biological Activity

Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The general synthetic route includes:

  • Formation of the Tetrahydropyrimidine Core : This involves cyclization reactions that form the pyrimidine ring.
  • Introduction of Functional Groups : The methoxy and propenyloxy groups are introduced via nucleophilic substitution reactions.
  • Final Benzylation : The final step involves attaching the benzyl group to complete the structure.

Antimicrobial Activity

Research has indicated that compounds similar to benzyl tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityReference
Benzyl Tetrahydropyrimidine DerivativeEffective against S. aureus and E. coli
Related Pyrimidine CompoundsInhibitory effects on MRSA

Anticancer Potential

There is growing interest in the anticancer properties of tetrahydropyrimidine derivatives. A study highlighted that certain derivatives displayed selective cytotoxicity against tumor cell lines, suggesting a potential role in cancer therapy.

Case Study : A derivative was tested against a panel of cancer cell lines and showed IC50 values in the low micromolar range, indicating potent activity.

The proposed mechanisms for the biological activity of this class of compounds include:

  • Inhibition of Key Enzymes : Many tetrahydropyrimidines inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Disruption of Cellular Processes : These compounds may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, aiming to optimize their biological activities.

  • SAR Studies : Variations in substituents on the tetrahydropyrimidine ring significantly affect potency and selectivity.
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential and toxicity of these compounds, with promising results indicating low toxicity at therapeutic doses.

Q & A

Q. What statistical approaches resolve variability in enzymatic inhibition assays?

  • Methodological Answer : Normalize data to positive controls (e.g., celecoxib for COX-2) and apply ANOVA with post-hoc tests (Tukey’s HSD). Outlier detection (Grubbs’ test) and replicate experiments (n ≥ 3) ensure reproducibility. Surface Plasmon Resonance (SPR) validates binding kinetics independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.